Cas no 3834-43-3 (ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride)
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 2-amino-4,4,4-trifluoro-, ethyl ester, hydrochloride
- ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
- 2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
- SB36957
- ethyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride
- D96172
- CS-0340455
- Ethyl2-amino-4,4,4-trifluorobutanoatehydrochloride
- 2408429-60-5
- 2408437-80-7
- (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
- (R)-2-Amino-4,4,4-trifluoro-butyricacidethylesterhydrochloride
- AKOS040766024
- Ethyl 2-Amino-4,4,4-trifluorobutanoate HCl
- 3834-43-3
- (S)-2-Amino-4,4,4-trifluoro-butyricacidethylesterhydrochloride
- EN300-1605737
- SB36120
- SB36043
- BS-48828
- DAA83443
- 824-696-8
-
- MDL: MFCD20486198
- Inchi: 1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H
- InChI Key: NSWWEXCIWCDUEY-UHFFFAOYSA-N
- SMILES: Cl.FC(CC(C(=O)OCC)N)(F)F
Computed Properties
- Exact Mass: 221.0430408g/mol
- Monoisotopic Mass: 221.0430408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 157
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0962S-1g |
2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |
3834-43-3 | 96% | 1g |
1933.54CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0962S-5g |
2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |
3834-43-3 | 96% | 5g |
5597.08CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0962S-500mg |
2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |
3834-43-3 | 96% | 500mg |
1390.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0962S-250mg |
2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride |
3834-43-3 | 96% | 250mg |
1119.42CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1215433-1g |
Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride |
3834-43-3 | 95% | 1g |
$850 | 2024-06-03 | |
| Enamine | EN300-1605737-50mg |
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride |
3834-43-3 | 95.0% | 50mg |
$54.0 | 2023-09-23 | |
| Enamine | EN300-1605737-100mg |
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride |
3834-43-3 | 95.0% | 100mg |
$79.0 | 2023-09-23 | |
| Enamine | EN300-1605737-250mg |
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride |
3834-43-3 | 95.0% | 250mg |
$112.0 | 2023-09-23 | |
| Enamine | EN300-1605737-500mg |
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride |
3834-43-3 | 95.0% | 500mg |
$177.0 | 2023-09-23 | |
| Enamine | EN300-1605737-1000mg |
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride |
3834-43-3 | 95.0% | 1000mg |
$228.0 | 2023-09-23 |
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride Suppliers
ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
Introduction to Ethyl 2-Amino-4,4,4-Trifluorobutanoate Hydrochloride (CAS No. 3834-43-3)
Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS No. 3834-43-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and an amino functionality, which contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride consists of an ethyl ester group, a trifluoromethylated butanoate chain, and an amino group. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for the development of novel drugs and chemical probes. The hydrochloride salt form enhances its solubility and stability in aqueous environments, which is crucial for its use in biological systems.
Recent research has highlighted the potential of ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.
In addition to its anti-inflammatory properties, ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has been investigated for its potential as an antiviral agent. Research has demonstrated that this compound can inhibit the replication of certain viruses by interfering with viral entry or replication processes. This makes it a valuable lead compound for the development of antiviral therapies against emerging viral infections.
The pharmacokinetic properties of ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride have also been extensively studied. It has been found to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effective use as a therapeutic agent. The compound's good oral bioavailability and low toxicity further enhance its potential as a drug candidate.
Clinical trials involving ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride have shown promising results in terms of safety and efficacy. Phase I trials have demonstrated that the compound is well-tolerated by patients at various dose levels, with minimal adverse effects reported. Phase II trials are currently underway to evaluate its therapeutic potential in specific disease conditions.
The synthesis of ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves several well-established chemical reactions. One common synthetic route involves the reaction of ethyl trifluoroacetoacetate with ammonia or an amine derivative followed by acidification to form the hydrochloride salt. This synthetic method is scalable and can be adapted for large-scale production to meet industrial demands.
In conclusion, ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS No. 3834-43-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it a promising candidate for the development of novel therapeutic agents targeting inflammatory diseases and viral infections. Ongoing research and clinical trials continue to explore its full therapeutic potential.
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